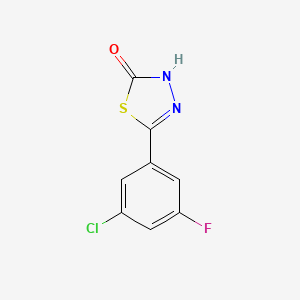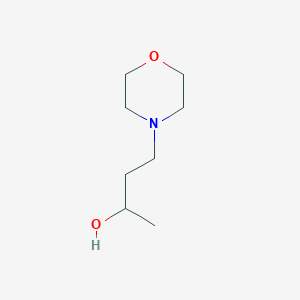
4-(吗啉-4-基)丁-2-醇
描述
4-(Morpholin-4-yl)butan-2-ol is an organic compound that features a morpholine ring attached to a butanol chain. This compound is known for its chiral properties and is used in various chemical and pharmaceutical applications. It is a key intermediate in the synthesis of several biologically active molecules and is often utilized in medicinal chemistry.
科学研究应用
4-(Morpholin-4-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, particularly those with mucolytic properties.
作用机制
Target of Action
It has been used in studies involving enzyme-catalyzed reactions .
Mode of Action
It has been used in studies involving enzyme-catalyzed reactions, specifically in the enantiomer selective acylation carried out by lipase B from Candida antarctica (CaLB) immobilized on magnetic nanoparticles (MNPs) .
Biochemical Pathways
It has been used in studies involving enzyme-catalyzed reactions, suggesting it may play a role in these biochemical pathways .
Result of Action
It has been used in studies involving enzyme-catalyzed reactions, suggesting it may have an effect on these processes .
生化分析
Biochemical Properties
In biochemical reactions, 4-(Morpholin-4-yl)butan-2-ol interacts with enzymes such as lipase B from Candida antarctica (CaLB). The compound serves as a substrate for this enzyme, which catalyzes its enantiomer selective acylation . This interaction is crucial for the compound’s role in these reactions.
Molecular Mechanism
At the molecular level, 4-(Morpholin-4-yl)butan-2-ol exerts its effects through its interactions with enzymes like CaLB. The compound binds to the active site of these enzymes, facilitating the catalysis of its enantiomer selective acylation . This process can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Morpholin-4-yl)butan-2-ol can change over time. For instance, the compound’s activity can be enhanced when it is used in a continuous flow system with enzymes immobilized on magnetic nanoparticles
Metabolic Pathways
4-(Morpholin-4-yl)butan-2-ol is involved in metabolic pathways related to its enzymatic acylation by CaLB The compound interacts with this enzyme, which can influence metabolic flux and metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)butan-2-ol typically involves the reaction of morpholine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 4-chlorobutan-2-ol under basic conditions to yield 4-(Morpholin-4-yl)butan-2-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of 4-(Morpholin-4-yl)butan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of enzyme-coated magnetic nanoparticles in a continuous flow biocatalysis system has also been explored for the enantiomer selective acylation of 4-(Morpholin-4-yl)butan-2-ol .
化学反应分析
Types of Reactions
4-(Morpholin-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
相似化合物的比较
4-(Morpholin-4-yl)butan-2-ol can be compared with other similar compounds such as:
4-(Morpholin-4-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-(Morpholin-4-yl)butan-2-one: The hydroxyl group is replaced by a ketone group.
4-(Morpholin-4-yl)butanoic acid: The hydroxyl group is replaced by a carboxylic acid group.
The uniqueness of 4-(Morpholin-4-yl)butan-2-ol lies in its chiral nature and its ability to undergo selective reactions, making it valuable in the synthesis of enantiomerically pure compounds .
属性
IUPAC Name |
4-morpholin-4-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBZAIRQNOBTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

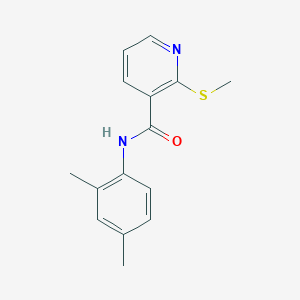
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2392457.png)
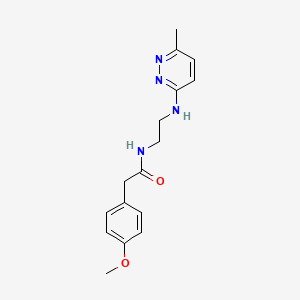
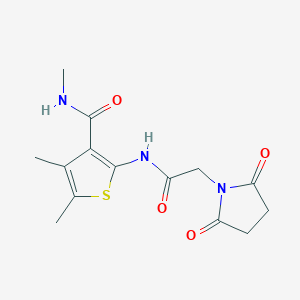
![N-tert-butyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2392462.png)
![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)
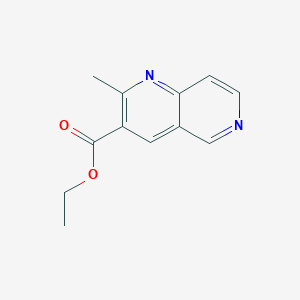
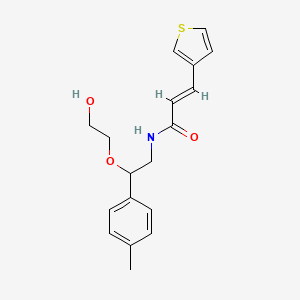
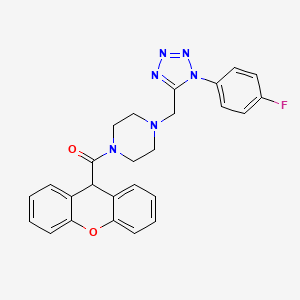
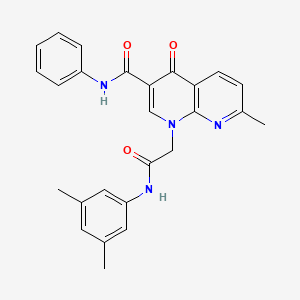
![4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate](/img/structure/B2392474.png)
![(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2392475.png)
